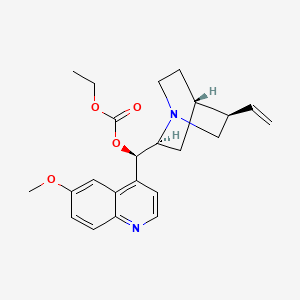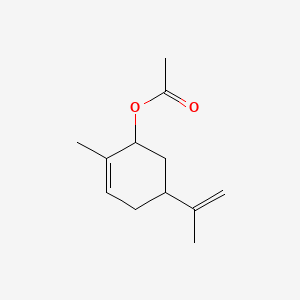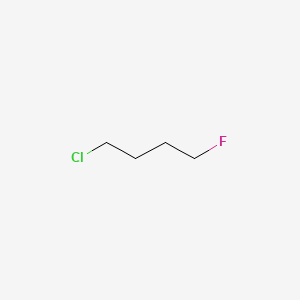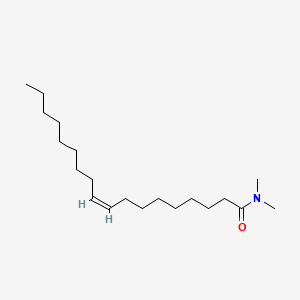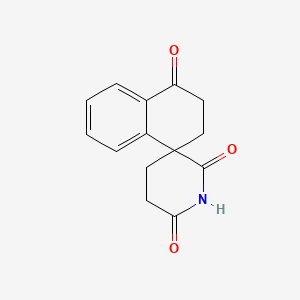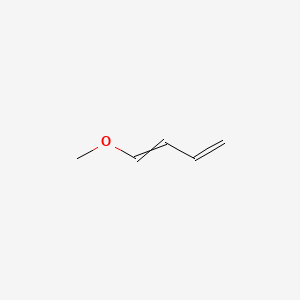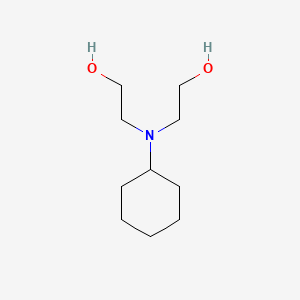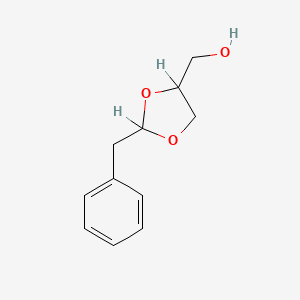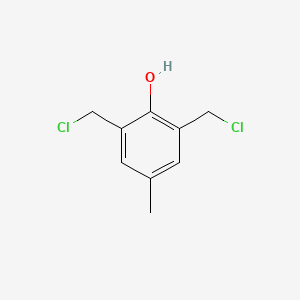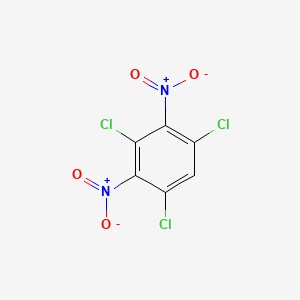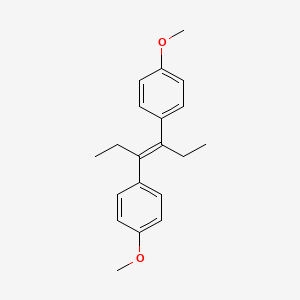
N-(naphtalène-1-yl)formamide
Vue d'ensemble
Description
Formamide, N-1-naphthalenyl-, also known as N-Formyl-1-naphthylamine, is a compound with the molecular formula C11H9NO . It is derived from 1-Acetylnaphthalene and is used in the preparation of S (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog. It is also used in the preparation of ®- (+)-1- (1-naphthyl)ethylamine as an intermediate of cinacalcet .
Molecular Structure Analysis
The molecular structure of formamide, N-1-naphthalenyl-, involves a carbonyl and an amino group, both capable of forming strong hydrogen bonds . The formamide molecule is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds .Physical and Chemical Properties Analysis
Formamide, N-1-naphthalenyl-, has a molecular weight of 199.25 . Its boiling point is predicted to be 420.7±24.0 °C, and its density is predicted to be 1.108±0.06 g/cm3 . The pKa is predicted to be 15.43±0.23 .Applications De Recherche Scientifique
Applications fongicides
N-(naphtalène-1-yl)formamide: a été étudié pour son utilisation potentielle comme nouveau fongicide. La recherche indique que les dérivés de ce composé, tels que le N-(naphtalène-1-yl)phénazine-1-carboxamide (NNPCN), présentent des effets inhibiteurs contre le pathogène des plantes Rhizoctonia solani . Ce composé perturbe la paroi cellulaire et les organites cellulaires, conduisant à l'inhibition de la croissance fongique.
Investigation du mécanisme moléculaire
La capacité du composé à affecter les cellules fongiques au niveau moléculaire a été utilisée pour étudier les mécanismes d'inhibition. Des techniques telles que le séquençage du transcriptome et l'amarrage moléculaire inverse ont été utilisées pour comprendre le mode de liaison avec les cibles clés et les changements physiologiques qui en résultent .
Développement de composés de tête
This compound: les dérivés sont étudiés comme composés de tête pour le développement de nouveaux fongicides. La recherche se concentre sur l'optimisation de la structure pour une efficacité accrue et un impact environnemental réduit .
Synthèse organique
Des dérivés du This compound ont été synthétisés pour une utilisation en chimie organique. Par exemple, des dérivés de l'acide (naphtalène-1-yl-sélényl)acétique ont été créés en utilisant des composés apparentés, mettant en évidence la polyvalence de la partie naphtyle dans la synthèse .
Analyse spectroscopique
La structure du composé a été étudiée à l'aide de méthodes spectroscopiques, ce qui est crucial pour confirmer l'identité et la pureté des dérivés synthétisés. Ceci est essentiel pour le développement de produits pharmaceutiques et d'autres produits chimiques .
Fonctions biologiques et propriétés antifongiques
Les composés organoséléniés, qui peuvent être synthétisés à partir de dérivés de This compound, sont connus pour leur importance biologique et leurs propriétés antifongiques. Ces composés sont étudiés pour leurs bienfaits potentiels pour la santé et leur utilisation dans le traitement des infections fongiques .
Introduction d'électrophile et de nucléophile
Les dérivés du composé sont utilisés pour introduire du sélénium électrophile ou nucléophile dans les molécules organiques. Ceci est important pour créer des composés ayant une réactivité et des propriétés spécifiques pour diverses réactions chimiques .
Analyse d'enrichissement
This compound: et ses dérivés peuvent être utilisés dans les analyses d'enrichissement de la voie métabolique et de l'ontologie des gènes. Cela aide à comprendre les processus biologiques et les voies affectés par ces composés, ce qui est précieux pour la découverte et le développement de médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(Naphthalen-1-yl)formamide is the fungus Rhizoctonia solani . This compound acts as a fungicide, inhibiting the growth and development of the fungus .
Mode of Action
N-(Naphthalen-1-yl)formamide interacts with its target by affecting the microscopic morphology of R. solani . The compound causes hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts . It also leads to the separation of the cell wall, disintegration of subcellular organelles, and disappearance of the septum .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
solani suggest that it is able to penetrate the fungal cell wall and interact with internal structures .
Result of Action
The result of N-(Naphthalen-1-yl)formamide’s action is the inhibition of R. solani growth. The treated mycelium produces a red secretion and exhibits progressive creeping growth . The compound also causes significant changes in the microscopic morphology of the fungus, including hyphal swelling, uneven thickness, fractures, deformities, and an increase in hyphal surface warts .
Propriétés
IUPAC Name |
N-naphthalen-1-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRYTQQVSFZYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212694 | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6330-51-4 | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6330-51-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formamide, N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

